4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
4-[2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-11-16(20-13-19-14)23-3-5-24(6-4-23)17-12-18(22-15(2)21-17)25-7-9-26-10-8-25/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECBWSETCKRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps. One common route includes the reaction of 2,4-dichloro-6-methylpyrimidine with a piperazine derivative, followed by further functionalization to introduce the morpholine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oncology
Research indicates that compounds similar to 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine exhibit potent antiproliferative activity against multiple cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can effectively induce tumor regression in models of chronic myelogenous leukemia (CML) by targeting the BCR-ABL fusion protein, a hallmark of this disease .
Antimalarial Activity
Recent studies have identified novel pyrimidine derivatives as promising candidates for antimalarial therapies. Specifically, compounds targeting plasmodial kinases such as PfGSK3 and PfPK6 have shown efficacy against resistant strains of malaria . The structural characteristics of This compound may enhance its binding affinity to these targets.
Neurological Disorders
The piperazine moiety present in the compound has been associated with neuropharmacological effects. Research into piperazine derivatives suggests potential applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound’s pyrimidine core differentiates it from thienopyrimidine derivatives (e.g., in –11), which incorporate a fused thiophene ring. However, the pyrimidine core in the target compound offers synthetic versatility for introducing diverse substituents .
Substituent Analysis
a) Piperazine/Piperidine Modifications
- Compound 77 () : Features a 4-methylpiperazine and a pyridin-3-yl group at the 6-position. The pyridine ring increases lipophilicity compared to the methylpyrimidinyl group, which may alter membrane permeability .
b) Morpholine Positioning
The morpholine group at the 4-position is conserved across multiple analogs (e.g., –11). Its oxygen atom contributes to solubility and may participate in hydrogen bonding with biological targets.
Physicochemical Properties
| Property | Target Compound | Compound 77 (Ev4) | Thienopyrimidine (Ev7) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 454.5 g/mol | ~550 g/mol |
| Solubility | High (morpholine/piperazine) | Moderate (pyridine increases lipophilicity) | Low (thiophene reduces polarity) |
| LogP | ~2.5 (predicted) | ~3.0 | ~4.2 |
Key Research Findings
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound, ) generally exhibit better solubility than piperidine analogs () due to increased hydrogen-bonding capacity .
- Methylpyrimidinyl vs. Pyridyl : The 6-methylpyrimidin-4-yl group in the target compound may enhance target specificity compared to pyridyl substituents, as seen in antimalarial SAR studies .
- Synthetic Efficiency : Chloropyrimidine intermediates (common in –5, 9) enable rapid diversification via cross-coupling or substitution reactions .
Biological Activity
The compound 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and comparative analysis with similar compounds.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O |
| Molecular Weight | 341.45 g/mol |
Structural Features
The compound features a morpholine ring, a pyrimidine core, and a piperazine moiety, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cancer proliferation. The presence of the pyrimidine and piperazine rings facilitates binding to the ATP-binding site of various kinases, potentially inhibiting their activity.
Kinase Inhibition
Research indicates that derivatives of piperazine and pyrimidine exhibit significant inhibitory effects on Src/Abl kinases, which are crucial in various malignancies, including chronic myelogenous leukemia (CML) . The inhibition of these kinases leads to decreased cell proliferation and increased apoptosis in tumor cells.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (CML) | 0.85 |
| A549 (Lung Cancer) | 1.50 |
| MCF7 (Breast Cancer) | 2.00 |
These results suggest a strong potential for this compound in oncology applications.
Case Studies
- K562 Xenograft Model : In a study involving K562 xenografts in mice, treatment with this compound resulted in complete tumor regression at doses as low as 10 mg/kg, showcasing its effectiveness in vivo .
- Combination Therapy : When combined with other chemotherapeutics, such as Dasatinib, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy while reducing toxicity .
Efficacy Comparison
The following table compares the biological activity of this compound with other known kinase inhibitors:
| Compound Name | Target Kinase | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Src/Abl | 0.85 | High potency in CML |
| Dasatinib | Src/Abl | 0.30 | Approved for CML |
| Imatinib | BCR-Abl | 0.05 | First-line therapy for CML |
This comparison highlights the competitive potency of the compound relative to established therapies.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine?
Methodological Answer:
The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) reactions. A typical approach involves:
- Step 1: Reacting 4-chloro-2-methyl-6-(piperazin-1-yl)pyrimidine with 6-methylpyrimidin-4-yl-piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to form the piperazine-pyrimidine core .
- Step 2: Introducing the morpholine moiety via coupling with 4-chloromorpholine under similar SNAr conditions.
Key characterization techniques include ¹H NMR (e.g., δ 1.20 ppm for methyl groups, δ 3.70–4.15 ppm for morpholine protons) and LCMS (e.g., [M+H]⁺ peaks around 363–408 Da) to confirm purity and structure .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and stereochemistry .
- 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the pyrimidine, piperazine, and morpholine moieties. For example, cross-peaks between morpholine’s CH₂ groups (δ ~3.5–4.0 ppm) and pyrimidine protons (δ ~6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₁₈H₂₄N₈O).
Advanced: What in vitro models are suitable for evaluating its anti-inflammatory potential?
Methodological Answer:
- Primary assays: Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages using ELISA .
- Secondary assays: Assess NF-κB pathway modulation via luciferase reporter gene assays in HEK293T cells transfected with NF-κB response elements .
- Cytotoxicity screening: Use MTT assays on human fibroblast lines (e.g., NIH/3T3) to rule out nonspecific toxicity at therapeutic concentrations .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Variation of substituents: Synthesize analogs with modified pyrimidine (e.g., chloro, fluoro) or morpholine (e.g., 2,6-dimethylmorpholine) groups to assess impact on bioactivity .
- Piperazine substitution: Replace 6-methylpyrimidin-4-yl with other heterocycles (e.g., pyridine, triazole) to study binding affinity to targets like adenosine receptors .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) against cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) to prioritize analogs for synthesis .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Replicate assays: Ensure consistency in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) and stimulus (e.g., LPS concentration).
- Control for stereochemistry: Verify enantiopurity using chiral HPLC, as racemic mixtures may yield conflicting activity profiles .
- Meta-analysis: Compare data with structurally similar compounds (e.g., 4-morpholinopyrimidine derivatives) to identify trends in bioactivity .
Advanced: What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?
Methodological Answer:
- PK studies: Administer the compound intravenously/orally to rodents and measure plasma concentrations via LC-MS/MS. Key parameters: half-life (t₁/₂), bioavailability (F%), and tissue distribution .
- Toxicity: Conduct acute toxicity tests in mice (OECD 423) and genotoxicity assays (Ames test). Monitor liver/kidney function markers (e.g., ALT, creatinine) .
- Metabolic stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation and identify major metabolites .
Advanced: How can researchers optimize solubility and bioavailability?
Methodological Answer:
- Salt formation: Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility .
- Prodrug strategies: Introduce hydrolyzable groups (e.g., acetyl, phosphate) on the morpholine nitrogen to enhance intestinal absorption .
- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles or liposomes for sustained release and improved biodistribution .
Advanced: What analytical techniques are critical for detecting impurities in bulk synthesis?
Methodological Answer:
- HPLC-DAD/MS: Detect and quantify byproducts (e.g., unreacted piperazine intermediates) using C18 columns and gradient elution (water:acetonitrile + 0.1% TFA) .
- Elemental analysis: Verify stoichiometry (C, H, N) to confirm absence of residual solvents or metal catalysts .
- Stability testing: Perform forced degradation studies (heat, light, pH extremes) to identify degradation pathways and establish storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
